Monomer Reactivity Ratios: Vinyl Salicylate (Vasp) Versus Allyl Salicylate (Alasp) in Copolymerization with Maleic Anhydride
In copolymerization with maleic anhydride (MA), vinyl salicylate (Vasp) exhibits monomer reactivity ratios of r1 = 0.036 (Vasp) and r2 = 0.028 (MA), while allyl salicylate (Alasp) yields r1 = 0.022 and r2 = 0.038. Additionally, the equilibrium constant for charge-transfer complex formation between monomer pairs is Kc = 0.028 for Vasp–MA versus Kc = 0.097 for Alasp–MA, indicating a lower tendency toward pre-complexation for the vinyl derivative, which alters the copolymerization mechanism and resulting macromolecular architecture [1].
| Evidence Dimension | Monomer reactivity ratios (r1, r2) with maleic anhydride |
|---|---|
| Target Compound Data | r1 (Vasp) = 0.036; r2 (MA) = 0.028 |
| Comparator Or Baseline | Allyl salicylate (Alasp): r1 = 0.022; r2 = 0.038 |
| Quantified Difference | Δr1 = +0.014 (64% higher for Vasp); Δr2 = −0.010 (26% lower for MA in Vasp system) |
| Conditions | Copolymerization with maleic anhydride; reactivity ratios determined via chromatographic method using Jaacks equation |
Why This Matters
The distinct reactivity ratio profile of vinyl salicylate relative to its allyl analog governs copolymer composition drift, monomer sequence distribution, and ultimate polymer properties, making direct substitution invalid without reformulation and revalidation.
- [1] Rasulzade NS, Azizov AH, Safarova GM, Rasulov NS. The research of copolymerization reactions of allyl and vinyl acetylsalicylates with maleic anhydride. Azerbaijan Chemical Journal. 2017;(2). View Source
